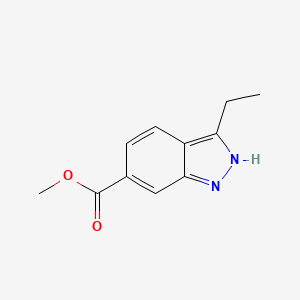
3-ethyl-1H-indazole-6-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1H-indazole-6-carboxylic acid methyl ester is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of the ethyl and methoxycarbonyl groups in this compound can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-indazole-6-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-ethyl-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-1H-indazole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, especially at positions that are activated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1H-indazole-6-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-ethyl-1H-indazole-6-carboxylic acid methyl ester depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the methoxycarbonyl group can enhance its binding affinity to certain targets, thereby influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-1H-indazole: Lacks the methoxycarbonyl group, which may result in different chemical and biological properties.
6-Methoxycarbonyl-1H-indazole: Lacks the ethyl group, which can affect its reactivity and interactions.
3-Methyl-6-(methoxycarbonyl)-1H-indazole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-ethyl-1H-indazole-6-carboxylic acid methyl ester is unique due to the presence of both the ethyl and methoxycarbonyl groups. These groups can influence its chemical reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl 3-ethyl-2H-indazole-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-8-5-4-7(11(14)15-2)6-10(8)13-12-9/h4-6H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
CSQGAIUWKCKTHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC(=CC2=NN1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


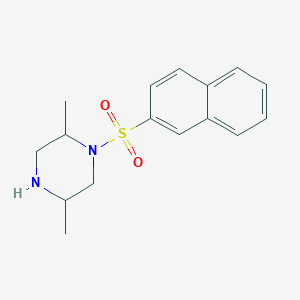
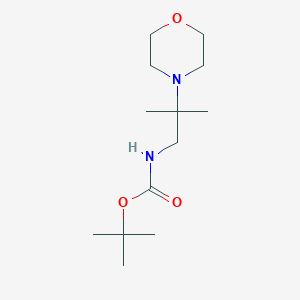
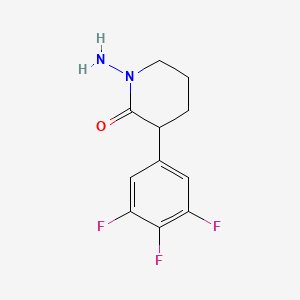
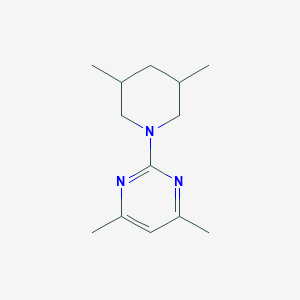
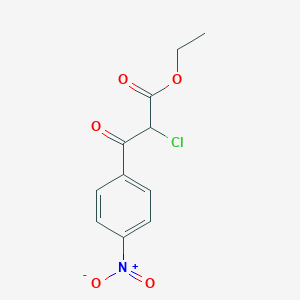
![4-[(2-Methylquinolin-4-yl)methoxy]benzenesulphonyl chloride](/img/structure/B8321761.png)
![10-Chloro-thieno[3,4-b][1,5]benzothiazepine](/img/structure/B8321769.png)
![1H-pyrido[2,3-c][1,2,6]thiadiazin-4-amine-2,2-dioxide](/img/structure/B8321772.png)
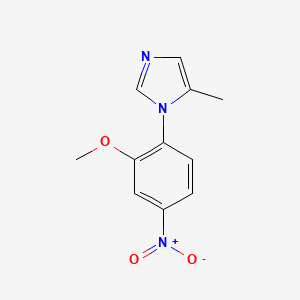
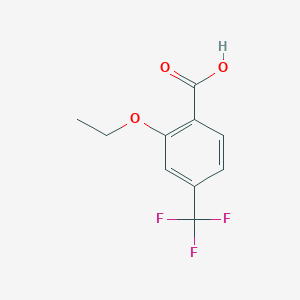
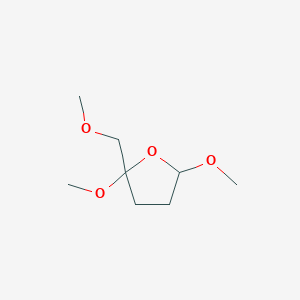
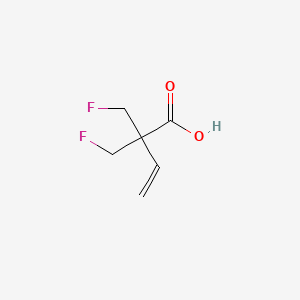
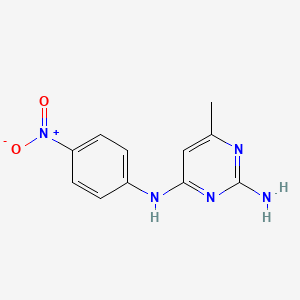
![2-(3-Chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B8321852.png)
